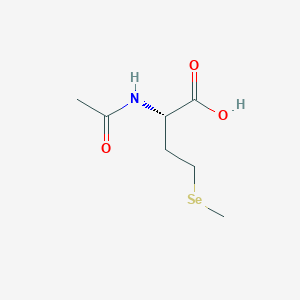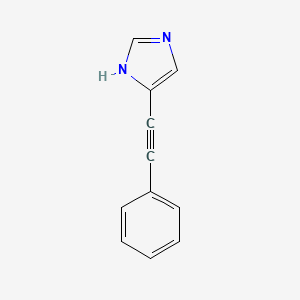
Inhibiteur MMP-9/MMP-13 I
Vue d'ensemble
Description
MMP-9/MMP-13 Inhibitor I is a small molecule inhibitor that targets matrix metalloproteinase-9 and matrix metalloproteinase-13. These enzymes are part of the matrix metalloproteinase family, which are zinc-dependent proteolytic enzymes involved in the degradation of the extracellular matrix. The inhibition of matrix metalloproteinase-9 and matrix metalloproteinase-13 is of significant interest due to their roles in various pathological conditions, including cancer, arthritis, and cardiovascular diseases .
Applications De Recherche Scientifique
MMP-9/MMP-13 Inhibitor I has a wide range of scientific research applications, including:
Cancer Research: The inhibitor is used to study the role of matrix metalloproteinase-9 and matrix metalloproteinase-13 in tumor progression and metastasis. .
Arthritis Research: The inhibitor is used to investigate the involvement of matrix metalloproteinase-13 in cartilage degradation and the development of osteoarthritis.
Cardiovascular Research: The inhibitor is employed in studies focusing on the role of matrix metalloproteinase-9 in cardiovascular diseases, including atherosclerosis and myocardial infarction.
Méthodes De Préparation
The synthesis of MMP-9/MMP-13 Inhibitor I involves several steps, including the formation of a piperazine-based core structure. The synthetic route typically includes the following steps:
Formation of the Piperazine Core: The piperazine core is synthesized through a series of condensation reactions involving appropriate amines and dihaloalkanes.
Functionalization: The piperazine core is then functionalized with various substituents to enhance its inhibitory activity against matrix metalloproteinase-9 and matrix metalloproteinase-13.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for MMP-9/MMP-13 Inhibitor I involve scaling up the synthetic route while ensuring the consistency and purity of the final product. This often requires optimization of reaction conditions and the use of industrial-scale equipment.
Analyse Des Réactions Chimiques
MMP-9/MMP-13 Inhibitor I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the inhibitor.
Substitution: The inhibitor can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Mécanisme D'action
MMP-9/MMP-13 Inhibitor I exerts its effects by binding to the active sites of matrix metalloproteinase-9 and matrix metalloproteinase-13, thereby preventing these enzymes from degrading the extracellular matrix. The inhibitor interacts with the zinc ion in the active site, blocking the catalytic activity of the enzymes. This inhibition helps in reducing the pathological processes associated with the overactivity of these enzymes, such as tumor invasion, cartilage degradation, and tissue remodeling .
Comparaison Avec Des Composés Similaires
MMP-9/MMP-13 Inhibitor I is unique due to its high selectivity and potency against matrix metalloproteinase-9 and matrix metalloproteinase-13. Similar compounds include:
Matrix Metalloproteinase-2 Inhibitors: These inhibitors target matrix metalloproteinase-2, another member of the matrix metalloproteinase family involved in extracellular matrix degradation.
Matrix Metalloproteinase-7 Inhibitors: These inhibitors target matrix metalloproteinase-7, which is involved in the degradation of various extracellular matrix components.
Matrix Metalloproteinase-1 Inhibitors: These inhibitors target matrix metalloproteinase-1, which plays a role in collagen degradation.
MMP-9/MMP-13 Inhibitor I stands out due to its dual inhibitory activity against both matrix metalloproteinase-9 and matrix metalloproteinase-13, making it a valuable tool in research focused on these specific enzymes.
Propriétés
IUPAC Name |
N-hydroxy-1-(4-methoxyphenyl)sulfonyl-4-(4-phenylbenzoyl)piperazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S/c1-34-21-11-13-22(14-12-21)35(32,33)28-16-15-27(17-23(28)24(29)26-31)25(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-14,23,31H,15-17H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZZWRQJKQVMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2C(=O)NO)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-Nitropyrazol-1-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B1639639.png)



![2-Bromo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one](/img/structure/B1639655.png)



